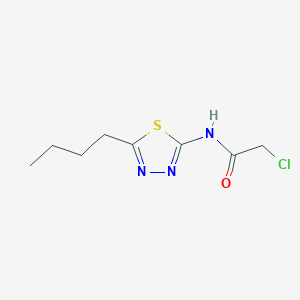

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide

Description

Properties

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3OS/c1-2-3-4-7-11-12-8(14-7)10-6(13)5-9/h2-5H2,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJIXCOQUMLMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166314 | |

| Record name | Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15777-44-3 | |

| Record name | Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015777443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Thiourea Derivatives

The thiadiazole ring is typically constructed via cyclocondensation reactions. A common precursor, N-butylthiourea , reacts with carbon disulfide (CS₂) under basic conditions to form a thiadiazoline intermediate, which is subsequently oxidized to the aromatic thiadiazole.

Reaction Conditions :

-

Reactants : N-butylthiourea (1 equiv), CS₂ (1.2 equiv), NaOH (2 equiv).

-

Temperature : 80–100°C, 4–6 hours.

The reaction proceeds via nucleophilic attack of the sulfur atom on the thiourea carbon, followed by dehydrogenation to yield the 1,3,4-thiadiazole core.

Alternative Route: Hydrazine Derivatives

Another approach involves butyl-substituted hydrazine derivatives. For example, butylhydrazine reacts with thioacylating agents (e.g., thioacetic acid) to form intermediate thiosemicarbazides, which cyclize under acidic conditions.

Example Protocol :

-

Mix butylhydrazine (1 equiv) with thioacetic acid (1.1 equiv) in ethanol.

-

Add concentrated HCl and reflux for 3 hours.

Acylation with Chloroacetyl Chloride

The final step involves introducing the chloroacetamide group via nucleophilic acyl substitution.

Standard Procedure

Reactants :

-

5-Butyl-1,3,4-thiadiazol-2-amine (1 equiv).

-

Chloroacetyl chloride (1.2 equiv).

-

Base: Anhydrous sodium acetate (1.5 equiv) or pyridine (2 equiv).

Conditions :

-

Solvent : Dry benzene, dichloromethane (DCM), or tetrahydrofuran (THF).

-

Temperature : 0–5°C initially, then room temperature for 12 hours.

-

Workup : Wash with water, dry over Na₂SO₄, and recrystallize from ethanol.

Mechanism :

The amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the acetamide bond. The base neutralizes HCl, shifting equilibrium toward product formation.

Optimization Strategies

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) increase reaction rates but may require higher temperatures.

-

Catalysis : Triethylamine (TEA) enhances nucleophilicity of the amine.

-

Purity Control : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like diacylated species.

Alternative Synthetic Pathways

One-Pot Synthesis

Recent advancements propose a one-pot method combining cyclization and acylation:

-

React butyl isothiocyanate with hydrazine hydrate to form a thiosemicarbazide.

-

Add chloroacetyl chloride and a base (e.g., K₂CO₃) directly.

Advantages : Reduced purification steps and improved yield (up to 78%).

Analytical Characterization

Key spectral data for this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂ClN₃OS |

| Molecular Weight | 233.72 g/mol |

| IR (KBr, cm⁻¹) | 3250 (N-H), 1706 (C=O), 680 (C-S) |

| ¹H NMR (CDCl₃, δ ppm) | 1.35 (t, 3H, CH₂CH₂CH₂CH₃), 4.20 (s, 2H, ClCH₂CO) |

Chemical Reactions Analysis

Types of Reactions

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products Formed

Substitution Reactions: Products include N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-aminoacetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide, and N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-hydroxyacetamide.

Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the thiadiazole ring.

Hydrolysis: The corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide serves as a versatile building block for synthesizing more complex molecules. Its structural characteristics allow researchers to explore new chemical reactions and develop novel compounds that may exhibit unique properties.

Biology

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies indicate that derivatives of thiadiazole compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, research on similar compounds showed promising results against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : The compound's derivatives have been evaluated for cytotoxic effects on cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited notable activity against human cancer cell lines such as SKNMC (Neuroblastoma) and HT-29 (Colon cancer) .

Medicine

This compound is being explored as a potential therapeutic agent due to its bioactive properties. The compound's ability to interact with specific enzymes or receptors makes it a candidate for drug development targeting various diseases.

Industrial Applications

In industrial settings, this compound may be utilized as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity are advantageous for developing new materials with specific properties, such as polymers and coatings.

Case Study 1: Antimicrobial Activity Evaluation

A study focused on evaluating the antimicrobial properties of thiadiazole derivatives found that compounds similar to this compound demonstrated effective inhibition against various microbial strains. The methodology involved testing against both Gram-positive and Gram-negative bacteria using standard microbiological techniques.

| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 50 µg/mL |

| Compound B | S. aureus | 25 µg/mL |

| This compound | Pseudomonas aeruginosa | 30 µg/mL |

Case Study 2: Cytotoxicity in Cancer Cell Lines

Research on the anticancer effects of thiadiazole derivatives revealed that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The following table summarizes the findings:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF7 (Breast) | 15 |

| Compound D | PC3 (Prostate) | 10 |

| This compound | HT29 (Colon) | 12 |

Mechanism of Action

The mechanism of action of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

The 1,3,4-thiadiazole core is highly modifiable, and substituents significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

Key Observations:

- Lipophilicity : The butyl group in the target compound provides moderate lipophilicity compared to benzyl (higher) or tert-butyl (bulkier) groups. This affects solubility and membrane permeability.

- Reactivity : The chloroacetamide group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with thiourea in ) .

- Biological Activity : Substituents dictate therapeutic targets. For example, sulfonamide derivatives (e.g., Acetazolamide) target carbonic anhydrase, while chloroacetamides may interact with plant enzymes .

Key Observations:

- Yield : Yields for thiadiazole acetamides range from 68–88% , influenced by steric hindrance and reagent reactivity .

- Temperature : Reactions with chloroacetyl chloride often require low temperatures (0–5°C) to control exothermicity .

Agrochemical Potential :

- The target compound’s chloroacetamide group is structurally analogous to herbicides like alachlor, which inhibit fatty acid synthesis in plants .

- Compounds with phenoxyacetamide side chains (e.g., 5e, 5h ) show herbicidal and plant growth-regulating activity, suggesting the target compound may share similar mechanisms.

Pharmaceutical Potential :

Biological Activity

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide (CAS No. 15777-44-3) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C8H12ClN3OS

- Molecular Weight : 233.72 g/mol

- Structure : The compound features a thiadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings :

-

Cytotoxicity Assays : In vitro studies have shown that compounds similar to this compound display considerable cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often fall in the low micromolar range, indicating potent activity .

Compound Cell Line IC50 (µM) This compound MCF-7 0.28 This compound HepG2 9.6 - Mechanism of Action : The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells. Studies have demonstrated an increase in the Bax/Bcl-2 ratio and activation of caspase pathways in treated cells, suggesting that these compounds promote apoptotic cell death through mitochondrial pathways .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial activity. This is particularly relevant given the increasing resistance to conventional antibiotics.

Research Insights :

- Antimicrobial Testing : Preliminary studies indicate that this compound exhibits inhibitory effects against various bacterial strains. The specific mechanisms remain under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Thiadiazole Ring : The presence of the thiadiazole moiety is crucial for its biological efficacy. Variations in substituents on this ring can significantly alter the compound's potency and selectivity against different biological targets.

- Chloroacetamide Group : This functional group enhances the reactivity of the molecule and may facilitate interactions with biological macromolecules such as proteins and nucleic acids.

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives:

- Study on Anticancer Agents : A study evaluated a series of thiadiazole-based compounds and identified several with promising anticancer activity against multiple cell lines. The best-performing compounds were further analyzed for their pharmacokinetic profiles and potential as lead candidates for drug development .

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of these compounds in treating tumors. Results indicated significant tumor reduction in treated groups compared to controls, with manageable toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.